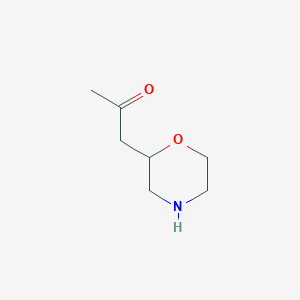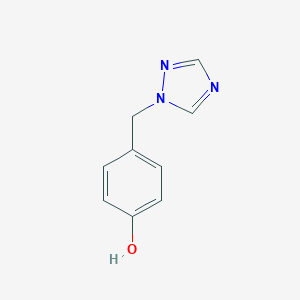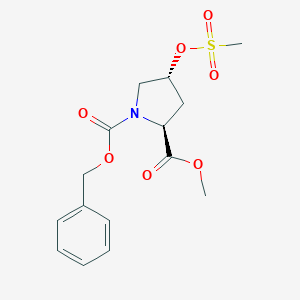
N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide
描述
N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide, also known as MSQ, is a small molecule that has been extensively studied for its potential use in scientific research. MSQ belongs to the class of compounds known as sulfonamides, which have been used for a variety of medicinal purposes. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide involves the reaction of 2-quinolinecarboxylic acid with 4-methylbenzenesulfonyl chloride to form 3-(2-quinolinylmethoxy)benzenesulfonyl chloride. This intermediate is then reacted with N-methyl-4-aminobenzamide to yield the final product.
Starting Materials
2-quinolinecarboxylic acid, 4-methylbenzenesulfonyl chloride, N-methyl-4-aminobenzamide
Reaction
Step 1: 2-quinolinecarboxylic acid is reacted with thionyl chloride to form 2-quinolinecarboxylic acid chloride., Step 2: 2-quinolinecarboxylic acid chloride is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form 3-(2-quinolinylmethoxy)benzenesulfonyl chloride., Step 3: The 3-(2-quinolinylmethoxy)benzenesulfonyl chloride intermediate is then reacted with N-methyl-4-aminobenzamide in the presence of a base, such as potassium carbonate, to yield N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide.
作用机制
The mechanism of action of N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide involves its ability to bind to specific proteins in the body. N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has been shown to bind to a protein known as heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By binding to HSP90, N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide can inhibit its activity, which in turn leads to the inhibition of cell growth and survival.
生化和生理效应
N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide can inhibit the activity of HSP90, which can lead to the inhibition of cell growth and survival. N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has also been shown to inhibit the activity of other proteins involved in cell proliferation and survival, such as AKT and ERK. In addition, N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide in lab experiments is its ability to selectively target specific proteins involved in cell proliferation and survival. This can allow researchers to study the effects of inhibiting these proteins on cancer cells and other diseases. However, one limitation of using N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide in lab experiments is its potential toxicity. N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has been shown to have cytotoxic effects on some cells, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide. One area of research is the development of more potent and selective inhibitors of HSP90. Another area of research is the study of N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide in combination with other drugs for the treatment of cancer and other diseases. Finally, research is needed to better understand the potential toxicity of N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide and how it can be minimized in future experiments.
Conclusion:
In conclusion, N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide is a small molecule that has been extensively studied for its potential use in scientific research. N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has shown promise in the field of cancer research and has been studied for its potential use in the treatment of other diseases. N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide inhibits the activity of specific proteins involved in cell proliferation and survival, which can lead to the inhibition of cell growth and survival. While N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has several advantages for use in lab experiments, its potential toxicity must be carefully considered. Future research is needed to develop more potent and selective inhibitors of HSP90 and to better understand the potential toxicity of N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide.
科学研究应用
N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has been extensively studied for its potential use in scientific research. One area of research where N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has shown promise is in the field of cancer research. Studies have shown that N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide can inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(4-methylphenyl)sulfonyl-3-(quinolin-2-ylmethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-9-13-22(14-10-17)31(28,29)26-24(27)19-6-4-7-21(15-19)30-16-20-12-11-18-5-2-3-8-23(18)25-20/h2-15H,16H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFQHHZDINZMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)OCC3=NC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152481 | |
| Record name | N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |
CAS RN |
119514-97-5 | |
| Record name | N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119514975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)



